Cas no 809-51-8 (7-Oxo Cholesterol 3-Acetate)

7-Oxo Cholesterol 3-Acetate structure
7-Oxo Cholesterol 3-Acetate structure
Product Name:7-Oxo Cholesterol 3-Acetate
CAS番号:809-51-8
MF:C29H46O3
メガワット:442.673749446869
CID:724670
PubChem ID:101861
Update Time:2025-05-28

7-Oxo Cholesterol 3-Acetate 化学的及び物理的性質

名前と識別子

    • Cholest-5-en-7-one,3-(acetyloxy)-, (3b)-
    • 7-Oxo Cholesterol 3-Acetate
    • 7-Oxo Cholesterol 3-
    • 7-OXO CHOLESTEROL 3-ACETATE,WHITE SOLID
    • 7-oxocholest-5-en-3-beta-yl acetate
    • 7-Oxocholesteryl acetate
    • 7-ketocholesterol acetate
    • 7-Ketocholesteryl Acetate
    • 7-Oxocholesterol acetate
    • 7-oxo-cholesteryl acetate
    • (3β)-3-(Acetyloxy)cholest-5-en-7-one (ACI)
    • Cholest-5-en-7-one, 3β-hydroxy-, acetate (6CI, 7CI, 8CI)
    • 3β-Acetoxycholest-5-en-7-one
    • 3β-Hydroxycholest-5-en-7-one acetate
    • 7-Oxocholest-5-en-3β-yl acetate
    • 7-Oxocholesterol 3-acetate
    • NSC 59469
    • FS-7324
    • [(3S,8S,9S,10R,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • 7-Oxocholest-5-en-3-yl acetate #
    • LMST01010385
    • NSC-59469
    • Cholest-5-en-7-one, 3-(acetyloxy)-, (3.beta.)-
    • 5-Cholesten-3.beta.-ol-7-one, acetate
    • DTXSID701308561
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • PMBSWZWCNKVWLV-OLVLZXMISA-N
    • AKOS040734323
    • Cholest-5-en-7-one, (3.beta.)-
    • CHEMBL2442166
    • 3beta-acetoxy-cholest-5-en-7-one
    • Cholest-5-en-7-one, acetate
    • 809-51-8
    • Cholest-5-en-7-one, 3.beta.-hydroxy-, acetate
    • NSC59469
    • 3I(2)-Acetoxycholest-5-en-7-one
    • SCHEMBL4275934
    • (1R,3AS,3BS,7S,9AR,9BS,11AR)-9A,11A-DIMETHYL-1-[(2R)-6-METHYLHEPTAN-2-YL]-4-OXO-1H,2H,3H,3AH,3BH,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE
    • CHEBI:230559
    • NS00042299
    • EINECS 212-368-1
    • インチ: 1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1
    • InChIKey: PMBSWZWCNKVWLV-OLVLZXMISA-N
    • ほほえんだ: O=C1C=C2C[C@H](CC[C@]2(C)[C@H]2CC[C@@]3([C@@H]([C@H](C)CCCC(C)C)CC[C@H]3[C@H]12)C)OC(=O)C

計算された属性

  • せいみつぶんしりょう: 442.34500
  • どういたいしつりょう: 442.34469533g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 766
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.1
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 密度みつど: 0.9±0.1 g/cm3
  • ゆうかいてん: 150 - 154°C
  • ふってん: 174.3±8.0 °C at 760 mmHg
  • フラッシュポイント: 66.6±10.9 °C
  • ようかいど: Chloroform (Slightly), Methanol (Slightly, heated)
  • PSA: 43.37000
  • LogP: 7.13850
  • じょうきあつ: 0.4±0.7 mmHg at 25°C

7-Oxo Cholesterol 3-Acetate セキュリティ情報

7-Oxo Cholesterol 3-Acetate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O869985-5mg
7-Oxo Cholesterol 3-Acetate
809-51-8
5mg
$ 167.00 2023-09-06
TRC
O869985-10 mg
7-Oxo Cholesterol 3-Acetate
809-51-8
10mg
185.00 2021-07-22
TRC
O869985-25 mg
7-Oxo Cholesterol 3-Acetate
809-51-8
25mg
425.00 2021-07-22
TRC
O869985-50 mg
7-Oxo Cholesterol 3-Acetate
809-51-8
50mg
790.00 2021-07-22
TRC
O869985-100 mg
7-Oxo Cholesterol 3-Acetate
809-51-8
100MG
1455.00 2021-07-22
TRC
O869985-10mg
7-Oxo Cholesterol 3-Acetate
809-51-8
10mg
$ 230.00 2023-04-15
TRC
O869985-25mg
7-Oxo Cholesterol 3-Acetate
809-51-8
25mg
$ 523.00 2023-09-06
TRC
O869985-50mg
7-Oxo Cholesterol 3-Acetate
809-51-8
50mg
$ 965.00 2023-04-15
TRC
O869985-100mg
7-Oxo Cholesterol 3-Acetate
809-51-8
100mg
$ 1774.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-477591-10 mg
7-Oxo Cholesterol 3-Acetate,
809-51-8
10mg
¥2,858.00 2023-07-10

7-Oxo Cholesterol 3-Acetate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Pyridine
リファレンス
Osmium tetroxide oxidation of cyclic allylic alcohols
Liu, Zhiyu; et al, Youji Huaxue, 1990, 10(1), 38-40

合成方法 2

はんのうじょうけん
1.1 Reagents: Pyridinium, 1-sulfo-, (T-4)-fluorotrioxochromate(1-) (1:1) ;  400 s
リファレンス
Efficient Selective Oxidation of Organic Substrates Using Pyridinium Sulfonate Halochromate Under Solvent-Free Conditions and Microwave Irradiation: Experimental and Theoretical Study
Bekhradnia, Ahmad R.; et al, Synthesis and Reactivity in Inorganic, 2012, 42(5), 705-710

合成方法 3

はんのうじょうけん
1.1 Solvents: Acetic acid
リファレンス
Synthesis of some allylic acetoxy derivatives in the steroid series
Stary, Ivo; et al, Collection of Czechoslovak Chemical Communications, 1985, 50(5), 1227-38

合成方法 4

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride Solvents: Pyridine
2.1 Solvents: Acetic acid
リファレンス
Synthesis of some allylic acetoxy derivatives in the steroid series
Stary, Ivo; et al, Collection of Czechoslovak Chemical Communications, 1985, 50(5), 1227-38

合成方法 5

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
2.2 2 h, -20 °C; -20 °C → rt
リファレンス
Synthesis of Oxidized 3β,3'β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples
Zmyslowski, Adam; et al, International Journal of Molecular Sciences, 2021, 22(19),

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine ;  0 °C; 17 h, 0 °C
2.1 Reagents: tert-Butyl hydroperoxide ,  Pyridine ,  Chromium trioxide Solvents: Dichloromethane ,  Water ;  rt; 6 h, rt
リファレンス
Semisynthesis and quantitative structure-activity relationship (QSAR) study of some cholesterol-based hydrazone derivatives as insecticidal agents
Yang, Chun; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4806-4812

合成方法 7

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  p-Toluenesulfonic acid ,  Water Catalysts: Chromium, dioxobis(tributylhydroxystannanato)- Solvents: Benzene
リファレンス
Bimetallic oxidation catalysts: oxidations with tert-butyl hydroperoxide mediated by bis(tributyltin oxide)dioxochromium(VI)
Muzart, Jacques, Synthetic Communications, 1989, 19(11-12), 2061-7

合成方法 8

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Water Catalysts: Manganese oxide (MnO2) Solvents: Dichloromethane ;  -30 °C; 2 h, -30 °C; -30 °C → -10 °C; 15 h, -10 °C; 5 h, reflux
リファレンス
MnO2/TBHP: A Versatile and User-Friendly Combination of Reagents for the Oxidation of Allylic and Benzylic Methylene Functional Groups
Serra, Stefano, European Journal of Organic Chemistry, 2015, 2015(29), 6472-6478

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  20 h, rt
リファレンス
Inhibitory effect of oxygenated cholestan-3β-ol derivatives on the growth of Mycobacterium tuberculosis
Schmidt, Arndt W.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(22), 6111-6113

合成方法 10

はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
Dehydrogenation of cyanamides. An approach to cyanimides and carbonyl compounds
Carrau, Reyes; et al, Synthesis, 1986, (12), 1055-8

合成方法 11

はんのうじょうけん
1.1 Reagents: Lead tetraacetate Solvents: Benzene
リファレンス
A method of deoximation reaction of lead(IV) acetate with α,β-unsaturated steroidal ketoximes
Shafiullah; et al, Journal of the Indian Chemical Society, 1980, 57(8),

合成方法 12

はんのうじょうけん
1.1 Reagents: Alumina ,  Pyridinium chlorochromate Solvents: Benzene ,  Pyridine ;  24 h, reflux
リファレンス
Stereoselective synthesis of Δ5-3β,7β-dihydroxy sterols and Δ5-3β,7α-dihydroxy sterols with cholinesterase inhibitory activities
Lu, Weigang; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(4), 202-206

合成方法 13

はんのうじょうけん
リファレンス
3β-Acetoxy-7-oxo-24-(trifluoroacetoxy)cholene
, Japan, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Lead tetraacetate Solvents: Cyclohexane
2.1 Solvents: Benzene
リファレンス
Dehydrogenation of cyanamides. An approach to cyanimides and carbonyl compounds
Carrau, Reyes; et al, Synthesis, 1986, (12), 1055-8

合成方法 15

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  4 °C; 3 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Toluene ;  30 h, reflux
リファレンス
Novel Synthesis Strategy for the Preparation of Individual Phytosterol Oxides
Gao, Junlan; et al, Journal of Agricultural and Food Chemistry, 2013, 61(4), 982-988

合成方法 16

はんのうじょうけん
1.1 Reagents: Sodium cyanate Solvents: Ethanol ,  Acetic acid ,  Water
1.2 Reagents: Methanesulfonyl chloride Solvents: Pyridine
2.1 Reagents: Lead tetraacetate Solvents: Cyclohexane
3.1 Solvents: Benzene
リファレンス
Dehydrogenation of cyanamides. An approach to cyanimides and carbonyl compounds
Carrau, Reyes; et al, Synthesis, 1986, (12), 1055-8

合成方法 17

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dipyridinium dichromate Solvents: Dichloromethane ,  Water ;  50 h, 40 °C
リファレンス
Improved chromium-catalyzed allylic oxidation of Δ5-steroids with tert-butyl hydroperoxide
Fousteris, Manolis A.; et al, Journal of Molecular Catalysis A: Chemical, 2006, 250(1-2), 70-74

7-Oxo Cholesterol 3-Acetate Raw materials

7-Oxo Cholesterol 3-Acetate Preparation Products

推奨される供給者
Inner Mongolia Xinhong Biological Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
上海嵘奥生物技术有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
上海嵘奥生物技术有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.